4-Fluorobenzo[b]thiophene-5-carbaldehyde
Description
4-Fluorobenzo[b]thiophene-5-carbaldehyde is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at the 4-position and an aldehyde group at the 5-position. Applications may span pharmaceuticals, agrochemicals, and materials science, particularly in organic electronics due to the benzothiophene moiety’s π-conjugated system .
Properties
Molecular Formula |
C9H5FOS |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-5H |
InChI Key |
JENUHQDFCAHBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : Fluorinated benzothiophenes may be synthesized via halogen-exchange reactions from bromo analogs or direct fluorination. McMurry coupling and Wittig reactions are viable for aldehyde introduction .
- Electronic Effects : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, favoring nucleophilic additions (e.g., hydrazine condensations for hydrazone formation) compared to bromine or methoxy analogs .
- Crystallography and Solubility : Fluorine’s small atomic radius may improve crystal packing efficiency, as seen in Hirshfeld surface analyses of fluorinated co-crystals . However, solubility remains a challenge, requiring specialized solvents or derivatization .
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